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An investigational glutamatergic modulator, AZD-8529 mesylate, has failed to demonstrate

efficacy in treating the symptoms of schizophrenia in a key clinical trial. This outcome stands in

contrast to the established antipsychotic, risperidone, and presents a nuanced picture when

compared to another investigational agent targeting the same glutamate pathway.

This guide provides a detailed comparison of the clinical trial outcomes for AZD-8529 mesylate
with relevant alternatives, offering researchers, scientists, and drug development professionals

a comprehensive overview of the available data. The focus is on quantitative outcomes,

experimental methodologies, and the underlying signaling pathways.

Executive Summary of Clinical Findings
AZD-8529, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2

(mGluR2), was investigated as a novel therapeutic approach for schizophrenia. The central

hypothesis was that modulating the glutamatergic system could offer an alternative to

traditional dopamine-blocking antipsychotics. However, a pivotal 28-day, randomized, double-

blind, placebo-controlled Phase II proof-of-principle study did not support this hypothesis. The

trial demonstrated no significant difference between AZD-8529 and placebo in improving the

total score on the Positive and Negative Syndrome Scale (PANSS), a standard measure of

symptom severity in schizophrenia.[1] In the same study, the active comparator, risperidone, a

widely used second-generation antipsychotic, showed a statistically significant improvement in

PANSS scores compared to placebo, reaffirming its efficacy.
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Another mGluR2 PAM, JNJ-40411813 (also known as ADX71149), has also been evaluated in

schizophrenia. While detailed peer-reviewed data with specific PANSS score changes are not

readily available, a Phase 2a clinical study reported that the primary objectives of safety and

tolerability were met.[2][3] Notably, the study suggested that JNJ-40411813/ADX71149

demonstrated an effect in patients with residual negative symptoms.[2][3] This finding, though

preliminary, suggests a potential niche for this compound, distinguishing it from the broad lack

of efficacy observed with AZD-8529.

Comparative Efficacy Data
The following tables summarize the quantitative outcomes from the key clinical trials of AZD-

8529, risperidone, and available information for JNJ-40411813/ADX71149.

Table 1: Change in

PANSS Total Score

from Baseline

Treatment Group
Baseline PANSS Total

Score (Mean)

Change from Baseline

(Mean)
p-value vs. Placebo

AZD-8529 (40 mg) Not Reported
No significant

difference
Not Significant

Risperidone (4 mg) Not Reported
Significant

improvement
Significant

Placebo Not Reported - -

Data from Litman et

al. (2016) proof-of-

principle study
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Table 2: Clinical Global

Impression - Severity (CGI-

S) Score

Treatment Group
Change from Baseline to

Endpoint
p-value vs. Placebo

AZD-8529 (40 mg) No significant difference Not Significant

Risperidone (4 mg) Significant improvement Significant

Placebo - -

Data from Litman et al. (2016)

proof-of-principle study

Table 3: Outcomes for JNJ-

40411813/ADX71149

Endpoint Outcome

Primary (Safety & Tolerability) Met

Efficacy (Negative Symptoms)
Demonstrated an effect in patients with residual

negative symptoms

Data from a Phase 2a clinical study press

release

Signaling Pathways and Experimental Workflows
The therapeutic rationale for AZD-8529 and JNJ-40411813/ADX71149 is based on the

glutamate hypothesis of schizophrenia, which posits that hypofunction of the N-methyl-D-

aspartate (NMDA) receptor, a type of glutamate receptor, contributes to the pathophysiology of

the disorder. mGluR2s are presynaptic autoreceptors that, when activated, reduce the release

of glutamate. By positively modulating these receptors, it was hypothesized that the excessive

glutamate release in certain brain regions, a downstream effect of NMDA receptor

hypofunction, could be normalized.
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Fig. 1: Simplified signaling pathway of AZD-8529 at a glutamatergic synapse.

The clinical trial workflow for the pivotal AZD-8529 study followed a standard design for

assessing the efficacy and safety of a new antipsychotic medication.
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Fig. 2: Experimental workflow of the AZD-8529 Phase II proof-of-principle study.

Detailed Experimental Protocols
Assessment of Symptom Severity: Positive and
Negative Syndrome Scale (PANSS)
The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative

symptoms, and general psychopathology in patients with schizophrenia.

Administration: The scale is administered by a trained clinician in a semi-structured interview

format. The interview covers various aspects of the patient's experiences and behavior over

the past week.
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Scoring: Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme). The

total score is the sum of the ratings for all 30 items. Subscale scores for positive, negative,

and general psychopathology are also calculated.

Outcome Measure: The primary efficacy endpoint in the AZD-8529 trial was the change from

baseline in the PANSS total score at the end of the 28-day treatment period.

Global Assessment of Illness: Clinical Global
Impression - Severity (CGI-S)
The CGI-S is a single-item, 7-point scale that requires the clinician to rate the overall severity of

the patient's illness at the time of assessment.

Administration: A trained clinician makes a global judgment of the patient's illness severity

based on their clinical experience with patients with schizophrenia.

Scoring: The scale ranges from 1 (normal, not at all ill) to 7 (among the most extremely ill

patients).

Outcome Measure: The change in the CGI-S score from baseline to the end of the treatment

period was a key secondary endpoint in the AZD-8529 trial.

Cognitive Function Assessment
While the primary AZD-8529 publication did not report on cognitive outcomes, a separate study

(NCT00986531) was designed to assess the effects of AZD-8529 on cognition and negative

symptoms.[3] Although the results of this study have not been formally published, the protocol

aimed to evaluate performance on neurobehavioral probes of attention, working memory, and

affective reactivity. Standardized cognitive assessment batteries are commonly used in

schizophrenia trials to evaluate these domains. These can include:

Brief Assessment of Cognition in Schizophrenia (BACS): A battery of tests assessing verbal

memory, working memory, motor speed, verbal fluency, attention, and executive functions.

Cambridge Neuropsychological Test Automated Battery (CANTAB): A computerized battery

of tests that are particularly sensitive to changes in cognitive function and have been used in

numerous schizophrenia trials.
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Conclusion
The clinical development of AZD-8529 mesylate for schizophrenia highlights the challenges of

targeting the glutamatergic system. The lack of efficacy in a well-controlled clinical trial,

particularly in comparison to an established antipsychotic like risperidone, suggests that

positive allosteric modulation of the mGluR2 receptor, at least with this agent and in the patient

population studied, is not a viable monotherapy for the broad spectrum of schizophrenia

symptoms.

The case of JNJ-40411813/ADX71149, however, suggests that this mechanism may yet hold

promise, potentially for specific symptom domains like negative symptoms. Further publication

of peer-reviewed, quantitative data from the JNJ-40411813/ADX71149 trials is eagerly awaited

to clarify its potential role in the treatment of schizophrenia. For now, dopamine-modulating

antipsychotics like risperidone remain a cornerstone of treatment, having consistently

demonstrated efficacy in reducing the overall symptoms of the disorder. Future research into

glutamatergic modulation will likely require more targeted approaches, potentially focusing on

specific patient subpopulations or in combination with other therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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